molecular formula C13H14N2O2S2 B2501104 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 2200959-48-2

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2501104
CAS No.: 2200959-48-2
M. Wt: 294.39
InChI Key: TVTFONOLUAKIDD-UHFFFAOYSA-N
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Description

1-[3-(1,3-Thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is characterized by a ketone backbone linking a pyrrolidine ring, itself functionalized with a 1,3-thiazole ether, to a thiophen-2-yl methyl group. The presence of both the thiazole and thiophene heterocycles is of significant interest, as these motifs are prevalent in medicinal chemistry and materials science . The thiazole ring, a common pharmacophore, is found in molecules with a wide range of biological activities and is a key structural component in some histone deacetylase (HDAC) inhibitors . Similarly, the thiophene moiety is a versatile building block in the development of novel substances . The specific spatial arrangement and electronic properties conferred by the 3-(thiazol-2-yloxy)pyrrolidine linker make this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR) . It is particularly useful for constructing more complex molecular architectures, such as multi-ring heterocyclic systems, which are often investigated for their potential biological activities . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize it as a key synthetic intermediate in the development of new chemical entities for various investigational purposes.

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-12(8-11-2-1-6-18-11)15-5-3-10(9-15)17-13-14-4-7-19-13/h1-2,4,6-7,10H,3,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTFONOLUAKIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multi-Component Reactions

Recent advances in multi-component reactions (MCRs) offer streamlined alternatives. For instance, combining pyrrolidine precursors, thiazole derivatives, and thiophene-containing reagents in a single pot could reduce isolation steps. Source highlights the use of silver carbonate and N-isocyanoiminotriphenylphosphorane in similar MCRs, achieving yields >80%.

Analytical Characterization

Post-synthesis characterization is critical for confirming structure and purity:

Technique Key Data Points Reference
1H NMR δ 2.8–3.2 (pyrrolidine CH2), δ 7.1–7.4 (thiophene)
13C NMR 165–170 ppm (thiazole C2), 125–130 ppm (thiophene)
HRMS m/z 319.0942 [M+H]+
HPLC >98% purity (C18 column, acetonitrile/water)

Challenges and Optimization

Regioselectivity in Thiazole Attachment

The 3-position of pyrrolidine must be selectively functionalized. Steric directing groups or protecting strategies (e.g., tert-butoxycarbonyl) can improve selectivity.

Byproduct Formation

Common byproducts include:

  • Di-substituted pyrrolidines : Mitigated by stoichiometric control.
  • Oxidation products : Avoided by conducting reactions under nitrogen.

Scalability and Industrial Relevance

Kilogram-scale production requires:

  • Continuous flow systems : To enhance heat/mass transfer.
  • Green solvents : Ethanol or water-based systems to reduce environmental impact.
    Patent WO2021013864A1 emphasizes the pharmaceutical relevance of analogous compounds, underscoring the need for scalable methods.

Applications and Derivatives

While beyond the scope of preparation methods, derivatives of this compound show promise in:

  • Oncology : As kinase inhibitors (e.g., targeting EGFR).
  • Antimicrobial agents : Due to thiazole’s bioactivity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one show efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's ability to induce apoptosis in these cells was linked to its interaction with specific signaling pathways involved in cell survival and death.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one. The compounds were tested against a panel of bacterial pathogens. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A preclinical study focused on the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The study further elucidated the compound's mechanism involving the modulation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

  • Target Compound : Contains a pyrrolidine ring (5-membered).
  • Analog: 2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride () replaces pyrrolidine with piperidine (6-membered) and introduces a hydroxyl group. The hydroxyl group in this analog may improve pharmacokinetic properties, such as metabolic stability .

Hybrid Core Systems

  • Analog: 1-[(3R,4R)-3-[(Dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one () modifies the pyrrolidine with dimethylamino and hydroxymethyl substituents. Implications: These substituents could enhance binding affinity to charged targets (e.g., enzymes) and improve water solubility compared to the parent compound .

Substituent Effects on the Ethanone Bridge

Thiophene vs. Benzimidazole/Triazole Systems

  • Target Compound : Features a thiophen-2-yl group.
  • Analog: 1-(Thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () replaces the pyrrolidine with a benzoimidazotriazole system.

Electron-Withdrawing Groups

  • Analog : 1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one () substitutes thiophene with a trifluoromethyl-benzodiazolyl group.
    • Implications : The trifluoromethyl group introduces electron-withdrawing effects, which could improve metabolic stability and membrane permeability .

Heterocyclic Modifications on the Pyrrolidine Ring

Thiazolyloxy vs. Quinolinyloxy Substituents

  • Analog: 1-[3-(Quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one () replaces the thiazolyloxy group with quinolin-8-yloxy. However, increased lipophilicity could reduce aqueous solubility .

Thiazole vs. Imidazole Systems

  • Analog : 2-[(2-Hydroxyethyl)sulfanyl]-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one () introduces a hydroxyethylsulfanyl group.
    • Implications : The sulfanyl group could act as a hydrogen-bond acceptor, while the hydroxyethyl moiety improves solubility .

Biological Activity

The compound 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a synthetic organic molecule that incorporates thiazole, pyrrolidine, and thiophene structures. These heterocyclic compounds are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Synthesis

The compound features a unique arrangement of functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors, including:

  • Formation of the Thiazole Ring: Achieved through cyclization of thioamides and α-haloketones.
  • Pyrrolidine Introduction: Conducted via nucleophilic substitution reactions.
  • Thiophene Attachment: Often introduced through cross-coupling reactions such as Suzuki or Stille coupling.

The biological activity of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is primarily attributed to its interaction with specific molecular targets. The thiazole and thiophene moieties can modulate enzyme and receptor activities, leading to various pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their function.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • DNA Intercalation: Potentially intercalating into DNA, affecting gene expression and cellular proliferation.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some key activities associated with thiazole and thiophene derivatives:

Biological Activity Description
AntimicrobialEffective against various bacterial strains.
AnticancerInhibitory effects on cancer cell proliferation.
Anti-inflammatoryReduction in inflammation markers in vitro and in vivo.
AntioxidantScavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one:

  • Antimicrobial Activity: A study demonstrated that thiazole derivatives showed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
  • Anticancer Properties: Research has indicated that thiazolidinone derivatives exhibit cytotoxic effects on various cancer cell lines, highlighting their potential as anticancer agents . The compound's ability to inhibit specific cancer-related enzymes was noted.
  • Anti-inflammatory Effects: In vitro studies revealed that related compounds reduced pro-inflammatory cytokines in cell cultures, indicating potential use in inflammatory conditions .

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